Cas no 831245-55-7 (3-{4-(propan-2-yl)phenylamino}-2,3-dihydro-1lambda6-thiophene-1,1-dione)
3-{4-(propan-2-yl)phenylamino}-2,3-dihydro-1lambda6-thiophene-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-{4-(propan-2-yl)phenylamino}-2,3-dihydro-1lambda6-thiophene-1,1-dione
- 1,1-dioxo-N-(4-propan-2-ylphenyl)-2,3-dihydrothiophen-3-amine
- (1,1-dioxido-2,3-dihydro-3-thienyl)(4-isopropylphenyl)amine
- 831245-55-7
- 3-((4-isopropylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide
- AKOS016143064
- F1738-0001
- SR-01000296386-1
- SR-01000296386
- AKOS002220204
- HMS1601C12
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- Inchi: 1S/C13H17NO2S/c1-10(2)11-3-5-12(6-4-11)14-13-7-8-17(15,16)9-13/h3-8,10,13-14H,9H2,1-2H3
- InChI Key: RQZRQRIKMVNRKK-UHFFFAOYSA-N
- SMILES: S1(C=CC(C1)NC1C=CC(=CC=1)C(C)C)(=O)=O
Computed Properties
- Exact Mass: 251.09799996g/mol
- Monoisotopic Mass: 251.09799996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.6Ų
3-{4-(propan-2-yl)phenylamino}-2,3-dihydro-1lambda6-thiophene-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1738-0001-2μmol |
3-{[4-(propan-2-yl)phenyl]amino}-2,3-dihydro-1lambda6-thiophene-1,1-dione |
831245-55-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1738-0001-1mg |
3-{[4-(propan-2-yl)phenyl]amino}-2,3-dihydro-1lambda6-thiophene-1,1-dione |
831245-55-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1738-0001-2mg |
3-{[4-(propan-2-yl)phenyl]amino}-2,3-dihydro-1lambda6-thiophene-1,1-dione |
831245-55-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1738-0001-3mg |
3-{[4-(propan-2-yl)phenyl]amino}-2,3-dihydro-1lambda6-thiophene-1,1-dione |
831245-55-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
3-{4-(propan-2-yl)phenylamino}-2,3-dihydro-1lambda6-thiophene-1,1-dione Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 3-{4-(propan-2-yl)phenylamino}-2,3-dihydro-1lambda6-thiophene-1,1-dione
Comprehensive Overview of 3-{4-(propan-2-yl)phenylamino}-2,3-dihydro-1lambda6-thiophene-1,1-dione (CAS No. 831245-55-7)
The compound 3-{4-(propan-2-yl)phenylamino}-2,3-dihydro-1lambda6-thiophene-1,1-dione (CAS No. 831245-55-7) is a specialized organic molecule with a unique structural framework. Its chemical name highlights the presence of a propan-2-yl group attached to a phenyl ring, which is further linked to a dihydrothiophene core via an amino bridge. This configuration endows the molecule with distinct physicochemical properties, making it a subject of interest in pharmaceutical and materials science research. The sulfone moiety (1,1-dione) in its structure is particularly noteworthy, as it often enhances stability and bioavailability in drug design.
In recent years, the demand for sulfone-containing compounds has surged due to their applications in drug discovery and functional materials. Researchers are actively exploring derivatives like 3-{4-(propan-2-yl)phenylamino}-2,3-dihydro-1lambda6-thiophene-1,1-dione for their potential in modulating biological pathways, such as enzyme inhibition or receptor binding. Its CAS No. 831245-55-7 serves as a critical identifier in databases like PubChem and Reaxys, where scientists query its synthetic routes, spectral data, and toxicity profiles. The compound’s lipophilicity, influenced by the isopropylphenyl group, is a key parameter in pharmacokinetic studies.
From an industrial perspective, CAS 831245-55-7 is often discussed in forums focusing on high-value intermediates for agrochemicals or OLED materials. Its thiophene-sulfone hybrid structure aligns with trends in sustainable chemistry, as researchers seek eco-friendly synthetic methods. A frequent query in scientific communities revolves around optimizing yield and purity during its production, given the challenges posed by its multi-step synthesis. Analytical techniques like HPLC and NMR are essential for characterizing this compound, ensuring compliance with regulatory standards.
The versatility of 3-{4-(propan-2-yl)phenylamino}-2,3-dihydro-1lambda6-thiophene-1,1-dione extends to its role in photovoltaic research. Its electron-withdrawing sulfone group makes it a candidate for organic semiconductors, a hot topic in renewable energy. Online searches often link this compound to keywords like "small molecule donors for solar cells" or "non-fullerene acceptors," reflecting its relevance in cutting-edge technology. Additionally, its potential as a fluorescent probe in bioimaging is under investigation, addressing the growing need for biocompatible imaging agents.
Safety and handling of CAS 831245-55-7 are also frequently searched topics. While not classified as hazardous, proper storage conditions (e.g., inert atmosphere, low humidity) are recommended to preserve its integrity. The compound’s stability under thermal stress is another area of interest, particularly for industrial scale-up. Patent literature reveals its inclusion in proprietary formulations, underscoring its commercial value. As AI-driven platforms like IBM RXN or Chematica gain traction, automated retrosynthesis of such niche compounds is becoming a popular search trend.
In summary, 3-{4-(propan-2-yl)phenylamino}-2,3-dihydro-1lambda6-thiophene-1,1-dione (CAS No. 831245-55-7) exemplifies the intersection of medicinal chemistry and advanced materials. Its structural features and diverse applications make it a compelling subject for both academic and industrial research. Future studies may focus on its structure-activity relationships or novel derivatization strategies, further solidifying its role in innovation.
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